Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)-
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Overview
Description
1-phenyl-2-(3-phenylindolizin-1-yl)ethanone is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone consists of a phenyl group attached to an ethanone moiety, which is further connected to a phenylindolizinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylindolizine with benzaldehyde under acidic conditions, followed by oxidation to form the desired ethanone derivative. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the indolizine ring .
Industrial Production Methods
Industrial production of 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-(3-phenylindolizin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or indolizine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted indolizines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-phenyl-2-(3-phenylindolizin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders and cancer treatment.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-(3-phenyloxiran-2-yl)ethanone
- 1-phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 2-(diethylamino)-1-(3-phenyl-2,3-dihydroindol-1-yl)ethanone
Uniqueness
1-phenyl-2-(3-phenylindolizin-1-yl)ethanone is unique due to its indolizine core, which imparts distinct biological and chemical properties. The presence of the indolizine ring enhances its stability and reactivity compared to other similar compounds, making it a valuable molecule in various research and industrial applications .
Properties
CAS No. |
61454-00-0 |
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Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-phenyl-2-(3-phenylindolizin-1-yl)ethanone |
InChI |
InChI=1S/C22H17NO/c24-22(18-11-5-2-6-12-18)16-19-15-21(17-9-3-1-4-10-17)23-14-8-7-13-20(19)23/h1-15H,16H2 |
InChI Key |
YGUJFILOYXEBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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